(S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, also known as SB 222200, is a non-peptide antagonist of the neurokinin-3 (NK-3) receptor. [, ] It is a synthetic compound developed for research purposes to investigate the role of the NK-3 receptor in various physiological and pathological processes. [, ]
SB 222200 can be synthesized by functionalization through lithiation of its precursor, (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide. [] This process involves reacting the precursor with n-BuLi/TMEDA (1/1 molar ratio) in THF at -60 degrees Celsius for 5 hours. [] This leads to selective lithiation at position 3 of the quinoline ring, which can be further reacted with an electrophile to produce SB 222200. []
The 3-trimethylstannyl derivative of SB 222200 can undergo a Stille reaction with methyl, phenyl, or thienyliodide to produce alkyl or aryl quinolines. [] This reaction is useful for introducing various substituents into the quinoline ring system. [] The synthesis of carbon-11 labeled SB 222200 for positron emission tomography (PET) studies is also possible by reacting the 3-trimethylstannyl derivative with carbon-11 labeled methyl iodide. []
CAS No.: 5208-59-3
CAS No.: 3338-55-4
CAS No.: 26404-66-0
CAS No.: 1460-97-5
CAS No.: 2102-58-1
CAS No.: